molecular formula C12H24O7 B14494449 Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol CAS No. 64091-34-5

Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol

Katalognummer: B14494449
CAS-Nummer: 64091-34-5
Molekulargewicht: 280.31 g/mol
InChI-Schlüssel: UFOMJVWEXUBJQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a molecular formula of C12H24O6. This compound is known for its unique structure, which includes both carboxylic acid and alcohol functional groups. It is used in various chemical and industrial applications due to its versatile reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of hexanedioic acid with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures that the compound is produced at a high scale with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role as a stabilizer or enhancer in chemical reactions. Its ability to undergo esterification and other reactions makes it a versatile compound in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of carboxylic acid and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

64091-34-5

Molekularformel

C12H24O7

Molekulargewicht

280.31 g/mol

IUPAC-Name

hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C6H10O4.C6H14O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2

InChI-Schlüssel

UFOMJVWEXUBJQM-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)O)CC(=O)O.C(CO)COCCCO

Verwandte CAS-Nummern

64091-34-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.